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Compound of Interest

N,N'-bis-(Acid-PEG3)-
Compound Name:
benzothiazole Cy5

cat. No.: B15621271

An In-depth Technical Guide on N,N'-bis-(Acid-PEG3)-benzothiazole Cy5
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and
applications of N,N'-bis-(Acid-PEG3)-benzothiazole Cy5, a fluorescent labeling reagent and
bifunctional linker.

Core Chemical Structure and Properties

N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 is a specialized chemical compound that integrates
a bright, far-red fluorescent dye (Cy5) with a benzothiazole moiety and two polyethylene glycol
(PEG) linkers. Each PEG linker is terminated with a carboxylic acid group, making the molecule
a bifunctional crosslinker.[1][2][3] The hydrophilic PEG spacers enhance the solubility of the
molecule in agueous solutions.[2][4]

The terminal carboxylic acids are the reactive sites of the molecule. They can be activated to
react with primary amine groups on biomolecules, such as the lysine residues on proteins, to
form stable amide bonds.[2][4] This process, known as bioconjugation, allows for the covalent
attachment of the Cy5 dye to a target molecule.

A representative chemical structure for N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 can be
visualized as follows:
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A conceptual diagram of the N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 structure.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b15621271?utm_src=pdf-body-img
https://www.benchchem.com/product/b15621271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative Data Summary

The key physicochemical properties of N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 are
summarized in the table below.

Property Value Reference
Chemical Formula C37H47CIN2010S2 [2][5]
Molecular Weight 779.4 g/mol [2][41[5]
CAS Number 2107273-82-3 [1][21[5]
Purity >98% [2][5]
Excitation Maximum (Aex) 649 nm [2]
Emission Maximum (Aem) 667 nm [2]
Extinction Coefficient 170,000 cm~itM—1 [2]
Solubility Water, DMSO, DMF, DCM [2]

Storage Condition -20°C [2][5]

Applications in Research and Development

The unique structure of this compound lends itself to several applications:

o Fluorescent Labeling: The intense fluorescence of the Cy5 core makes it an excellent choice
for labeling proteins, antibodies, and other biomolecules for visualization in techniques like
fluorescence microscopy, flow cytometry, and western blotting.[6]

o PROTAC Synthesis: It is utilized as a PEG-based linker in the synthesis of Proteolysis
Targeting Chimeras (PROTACS).[1][7][8] PROTACSs are bifunctional molecules that bring a
target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target
protein.[1]

» Bioconjugation: The dual carboxylic acid groups allow for the crosslinking of two different
amine-containing molecules or for increasing the labeling density on a single target.
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Experimental Protocols

The terminal carboxylic acid groups of N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 require
activation to react with primary amines. This is typically achieved by converting them into more
reactive succinimidyl esters in the presence of a carbodiimide reagent like EDC.

Protocol: Protein Labeling via Carboxylic Acid
Activation

This protocol provides a general procedure for conjugating N,N'-bis-(Acid-PEG3)-
benzothiazole Cy5 to a protein containing primary amines (e.g., lysine residues).

Materials:

N,N'-bis-(Acid-PEG3)-benzothiazole Cy5

e Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

¢ N-Hydroxysuccinimide (NHS)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
» Reaction Buffer: 0.1 M MES buffer, pH 6.0

e Labeling Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5[9][10]

Purification column (e.g., Sephadex G-25) for separating the conjugate from unreacted dye.
Procedure:
e Prepare Reagents:

o Dissolve N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 in a small amount of anhydrous DMF
or DMSO to create a stock solution (e.g., 10 mg/mL).

o Prepare fresh stock solutions of EDC and NHS in the Reaction Buffer.
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 Activation of the Dye:

o In a microcentrifuge tube, combine the N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 stock
solution with a molar excess of EDC and NHS in Reaction Buffer.

o The molar ratio can be optimized, but a starting point of 1:2:2 (Dye:EDC:NHS) is common.

o Incubate the activation reaction for 15-30 minutes at room temperature. This step converts
the carboxylic acids to reactive NHS esters.

e Prepare the Protein:

o Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[9] Ensure the
buffer is free of extraneous primary amines (e.g., Tris or glycine).[11]

o Conjugation Reaction:

o Add the activated dye solution to the protein solution. The optimal molar ratio of dye to
protein should be determined empirically, but a starting point of 8-10 moles of dye per
mole of protein is recommended for mono-labeling.[9][10]

o Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C,
protected from light.[10]

o Purification:

o Separate the labeled protein conjugate from unreacted dye and reaction byproducts using
a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer
(e.g., PBS).[10]

The workflow for this bioconjugation process can be outlined as follows:
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Workflow for protein labeling using N,N'-bis-(Acid-PEG3)-benzothiazole Cy5.

Conclusion

N,N'-bis-(Acid-PEG3)-benzothiazole Cy5 is a versatile reagent for researchers in
biotechnology and drug development. Its combination of bright, far-red fluorescence and
bifunctional linkers with terminal carboxylic acids enables robust fluorescent labeling of
biomolecules and the construction of complex bioconjugates like PROTACSs. The provided
protocols offer a starting point for the successful application of this compound in various
experimental settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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